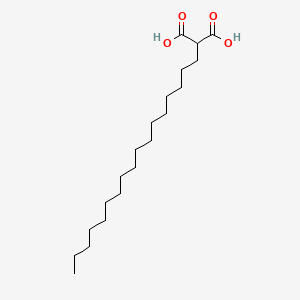
N,N'-Dicyanourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicyanourea is an organic compound characterized by the presence of two cyano groups attached to a urea molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Dicyanourea can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with urea under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyanourea may involve the continuous flow of reactants through a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dicyanourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N,N’-Dicyanourea into simpler compounds.
Substitution: The cyano groups in N,N’-Dicyanourea can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield cyanamide derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N,N’-Dicyanourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Research has explored its potential as an enzyme inhibitor.
Medicine: Studies are investigating its use in drug development, particularly for its potential antiviral and anticancer properties.
Industry: N,N’-Dicyanourea is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N’-Dicyanourea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N,N’-Dicyanourea can be compared to other compounds with similar structures, such as:
Cyanamide: Both compounds contain cyano groups, but N,N’-Dicyanourea has two cyano groups attached to a urea molecule, making it more versatile in certain reactions.
Urea: While urea lacks cyano groups, it shares the central carbonyl group with N,N’-Dicyanourea, allowing for some similar reactivity.
Dicyandiamide: This compound also contains cyano groups and is used in similar applications, but its structure and reactivity differ from N,N’-Dicyanourea.
The uniqueness of N,N’-Dicyanourea lies in its dual cyano groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.
Propriétés
| 82490-04-8 | |
Formule moléculaire |
C3H2N4O |
Poids moléculaire |
110.07 g/mol |
Nom IUPAC |
1,3-dicyanourea |
InChI |
InChI=1S/C3H2N4O/c4-1-6-3(8)7-2-5/h(H2,6,7,8) |
Clé InChI |
IGDVUCTVYWYQBS-UHFFFAOYSA-N |
SMILES canonique |
C(#N)NC(=O)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)


![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)


